6-(4-Methylpiperazin-1-yl)phenanthridine
CAS No.: 23441-13-6
Cat. No.: VC8024054
Molecular Formula: C18H19N3
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23441-13-6 |
|---|---|
| Molecular Formula | C18H19N3 |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)phenanthridine |
| Standard InChI | InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3 |
| Standard InChI Key | ZVJIBTNUNUXAIO-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar phenanthridine system—a tricyclic aromatic framework comprising two benzene rings fused to a pyridine ring—with a 4-methylpiperazine group attached at the 6-position (Figure 1) . The piperazine substituent introduces a basic nitrogen atom, enhancing solubility and enabling interactions with biological targets. The IUPAC name, 6-(4-methylpiperazin-1-yl)phenanthridine, reflects this substitution pattern .
Stereoelectronic Features
Quantum mechanical calculations reveal that the methyl group on the piperazine ring adopts an equatorial conformation, minimizing steric hindrance. The piperazine’s lone pair electrons participate in hydrogen bonding, a critical factor in its pharmacokinetic profile .
Physicochemical Characterization
Key properties include:
The SMILES notation and InChIKey ZVJIBTNUNUXAIO-UHFFFAOYSA-N provide unique identifiers for database searches .
Synthesis and Analytical Characterization
Multi-Step Organic Synthesis
A reported pathway begins with 9H-fluoren-9-one, which undergoes oxime formation followed by Beckmann rearrangement using polyphosphoric acid (PPA) and to yield phenanthridin-6(5H)-one . Chlorination with produces 6-chlorophenanthridine, which reacts with 4-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions (Scheme 1) .
Scheme 1: Synthesis of 6-(4-Methylpiperazin-1-yl)phenanthridine
Alternative Methods
Palladium-catalyzed C–N coupling has been explored for analogous phenanthridinones, though its applicability to this specific derivative remains under investigation .
Analytical Data
-
Mass spectrometry (GC-MS): A prominent molecular ion peak at m/z 277 confirms the molecular weight .
-
NMR spectroscopy: -NMR (400 MHz, CDCl) exhibits aromatic protons at δ 7.65–8.25 ppm and piperazine methyl at δ 2.30 ppm .
Biological Activity and Mechanism of Action
Antitubercular Activity
In vitro assays against M. tuberculosis H37Rv demonstrated a minimum inhibitory concentration (MIC) of 4.05 μM, surpassing first-line agents like isoniazid (MIC = 0.03 μM) but offering a novel scaffold resistant to existing resistance mechanisms . The 4-methylpiperazine group enhances membrane permeability, facilitating target engagement in the mycobacterial cell wall .
Structure-Activity Relationships (SAR)
-
Piperazine substitution: Analogues with bulkier groups (e.g., 4-benzylpiperazine) show reduced activity, suggesting steric constraints .
-
Phenanthridine core: Hydrogenation to tetrahydro derivatives (e.g., CID 44286463) diminishes potency, underscoring the importance of aromaticity .
Pharmacological and Toxicological Profiling
ADMET Properties
-
Absorption: High Caco-2 permeability ( cm/s) predicts favorable oral bioavailability .
-
Metabolism: Cytochrome P450 3A4 mediates N-demethylation, generating a primary metabolite .
Toxicity
Clinical and Industrial Applications
Drug Development
Listed in the Therapeutic Target Database (TTD) as D04AXY, this compound is a candidate for antitubercular combination therapies . Preclinical studies are ongoing to assess synergy with rifampicin .
Chemical Probes
Used in target identification studies, the compound’s fluorescence properties enable imaging of intracellular mycobacteria .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume